molecular formula C10H10O5 B2875401 3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid CAS No. 1955564-33-6

3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2875401
CAS No.: 1955564-33-6
M. Wt: 210.185
InChI Key: GZFQHYWZHYICQS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid” is a chemical compound with the CAS number 1955564-33-6 . It has a molecular weight of 210.19 and a molecular formula of C10H10O5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H10O5 . This indicates that it contains 10 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms .

Scientific Research Applications

Biomass-derived Polymers

3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid is related to compounds like Furan-2,5-dicarboxylic acid (FDCA), which is significant in the production of biomass-derived polymers. FDCA, derived from renewable sources, serves as a potential substitute for petroleum-derived polyethylene terephthalate (PET) in making polyethylene furandicarboxylate (PEF). This alternative approach, utilizing carbonate-promoted C–H carboxylation of 2-furoic acid and CO2, offers an eco-friendly route by avoiding late-stage oxidation and leveraging furfural from lignocellulosic biomass, presenting a sustainable method for polymer production (Dick et al., 2017).

Catalytic Methods for FDCA Synthesis

The interest in 2,5-Furandicarboxylic acid (FDCA) extends to its application as a sustainable alternative to terephthalic acid for bio-based polymers production. Research in biocatalysis has shown promise due to its advantages in mild reaction conditions and environmental friendliness. FDCA's synthesis from various chemicals, including biocatalytic methods, presents a notable research direction for producing bio-based polymers with high efficiency and lower environmental impact (Yuan et al., 2019).

Antioxidant Agents

Molecular combinations involving this compound derivatives have been explored for their potential as antioxidant agents. By combining the pharmacophores of antioxidants like ascorbic acid and alpha-tocopherol, researchers have identified compounds with significant radical scavenging activities, highlighting a novel approach for therapeutic agents against oxidative stress-related damages (Manfredini et al., 2000).

Biobased Oligoesters Production

The synthesis of furan oligoesters through the polytransesterification of dimethyl furan-2,5-dicarboxylate showcases another application area. Using lipase-catalyzed reactions, this method produces biobased oligoesters, highlighting the potential for creating sustainable materials for various applications, including as macromonomers in polymer production (Cruz-Izquierdo et al., 2015).

Catalytic Synthesis of FDCA from Furoic Acid

A novel route for synthesizing 2,5-Furandicarboxylic acid (FDCA) from C5-based furfural via furoic acid is significant for biomass utilization. This method outlines a transformative approach from C5 platform chemicals to C6 derivatives, indicating a scalable and efficient pathway for FDCA production, essential for replacing petroleum-derived compounds in the polymer industry (Zhang et al., 2017).

Properties

IUPAC Name

(E)-3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFQHYWZHYICQS-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.